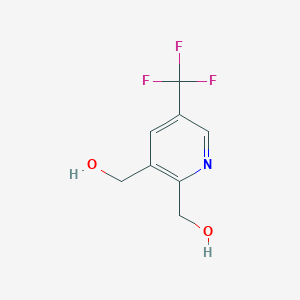
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with two hydroxymethyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The final step involves the reduction of the intermediate compound to introduce the hydroxymethyl groups.
Halogenation: Pyridine is halogenated using reagents like chlorine or bromine under controlled conditions.
Trifluoromethylation: The halogenated pyridine undergoes nucleophilic substitution with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Reduction: The intermediate compound is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to introduce the hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form primary alcohols or alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or alkanes.
Substitution: Introduction of functional groups such as amines, ethers, or esters.
科学的研究の応用
Chemistry
In chemistry, (5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its unique chemical properties make it an effective component in formulations designed to protect crops from pests and diseases.
作用機序
The mechanism of action of (5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl groups can participate in hydrogen bonding, further stabilizing the interaction with target molecules.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar structure but with chlorine atoms instead of hydroxymethyl groups.
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups.
5-(Trifluoromethyl)pyridine-2,3-diamine: Contains amine groups instead of hydroxymethyl groups.
Uniqueness
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can enhance its reactivity and interaction with biological targets.
特性
分子式 |
C8H8F3NO2 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-5(3-13)7(4-14)12-2-6/h1-2,13-14H,3-4H2 |
InChIキー |
KBMIWVRBORPLML-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CO)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)

![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)
![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)
![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)


![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
